molecular formula C12H10FNO B577761 3-(4-Fluorophenyl)-5-methoxypyridine CAS No. 1214374-19-2

3-(4-Fluorophenyl)-5-methoxypyridine

Cat. No. B577761
CAS RN: 1214374-19-2
M. Wt: 203.216
InChI Key: RRVNYVUQPJSKNT-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-methoxypyridine (also known as 3-FMP) is an organic compound that has been studied extensively for its potential applications in scientific research. It is a member of the pyridine family, and is a heterocyclic aromatic compound with a phenyl group and a methoxy group attached to the nitrogen atom. 3-FMP has been used in a variety of research applications, including as an inhibitor of enzymes and as a stabilizing agent for proteins. It has also been used in the synthesis of other compounds and in the synthesis of pharmaceuticals.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Potential

  • Met Kinase Inhibitor Development : The compound has been investigated for its role in the development of selective Met kinase inhibitors. Analogs with modifications at the pyridine and pyridone positions showed improved enzyme potency and selectivity, leading to significant tumor stasis in preclinical models, demonstrating its potential in cancer therapeutics (Schroeder et al., 2009).

  • Antimicrobial Activity : Research into pyrazoline and cyanopyridine derivatives, incorporating the 3-(4-Fluorophenyl)-5-methoxypyridine structure, has shown a range of therapeutic activities. These compounds were characterized for their antimicrobial activities, underscoring the versatility of the pyridine nucleus in developing drugs with diverse pharmacological activities (Dangar et al., 2014).

Material Science and Photophysical Properties

  • Photophysical Studies : The compound's derivatives have been studied for their photophysical properties, such as fluorescence and emission characteristics. These studies are foundational for developing novel fluorescent materials and sensors. The research found that incorporating fluorine atoms into specific positions significantly affects the emission properties and quantum yield of these compounds, making them potential candidates for advanced photonic applications (Kopchuk et al., 2020).

  • Fluorescent Probes and Sensors : Investigations into 2-methoxy- and 2-morpholino pyridine compounds, including structures similar to 3-(4-Fluorophenyl)-5-methoxypyridine, have highlighted their utility as highly emissive fluorophores. This research is pivotal for developing new fluorescent probes and sensors, offering insights into solvent-dependent fluorescence properties and the influence of substituent modifications on these properties (Hagimori et al., 2019).

properties

IUPAC Name

3-(4-fluorophenyl)-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-15-12-6-10(7-14-8-12)9-2-4-11(13)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVNYVUQPJSKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673400
Record name 3-(4-Fluorophenyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-5-methoxypyridine

CAS RN

1214374-19-2
Record name 3-(4-Fluorophenyl)-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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